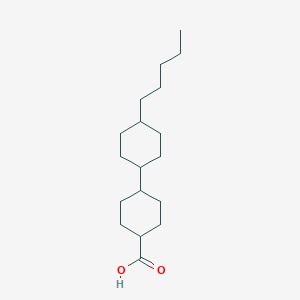

trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid

説明

trans-4’-Pentyl-(1,1’-bicyclohexyl)-4-carboxylic acid is an organic compound with a complex structure, characterized by the presence of a bicyclohexyl core with a pentyl group and a carboxylic acid functional group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of trans-4’-Pentyl-(1,1’-bicyclohexyl)-4-carboxylic acid typically involves the following steps:

Formation of the bicyclohexyl core: This can be achieved through a Diels-Alder reaction between cyclohexene and a suitable dienophile.

Introduction of the pentyl group: The pentyl group can be introduced via a Grignard reaction, where pentyl magnesium bromide reacts with the bicyclohexyl core.

Industrial Production Methods: In an industrial setting, the production of trans-4’-Pentyl-(1,1’-bicyclohexyl)-4-carboxylic acid may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pentyl group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

Substitution: The bicyclohexyl core can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenation reactions can be carried out using halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of halogenated derivatives.

科学的研究の応用

Chemical Synthesis and Research Applications

Building Block for Complex Molecules

trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid serves as a fundamental building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, facilitating the creation of more complex organic compounds. The compound can be utilized in the synthesis of liquid crystals and polymers, which are essential in material science and engineering applications .

Mechanism of Action

The compound's mechanism of action involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with target biomolecules, influencing their activity. The bicyclohexyl core contributes to the structural stability of the compound, enhancing its binding affinity.

Biological Applications

Investigations into Biological Activity

Research has explored the potential biological activities of this compound. Studies indicate that it may exhibit anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications. In vitro studies have demonstrated its interactions with biological pathways that could lead to significant pharmacological effects .

Case Study: Molecular Docking Analysis

A molecular docking study was conducted to evaluate the binding affinity of this compound against squalene synthase (SS) and lanosterol-14 alpha demethylase (14α DM). The results indicated favorable binding scores, suggesting potential as a lead compound for drug design targeting these enzymes involved in sterol biosynthesis .

Industrial Applications

Liquid Crystal Materials

In industrial applications, this compound is utilized in the development of liquid crystal materials. Its unique molecular structure contributes to the thermal and optical properties required for liquid crystal displays (LCDs) and other electronic devices .

Pesticide Intermediates

The compound also finds use as an intermediate in pesticide formulation. Its ability to interact with biological systems makes it suitable for developing agrochemicals that require specific modes of action against pests .

作用機序

The mechanism of action of trans-4’-Pentyl-(1,1’-bicyclohexyl)-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and function. The bicyclohexyl core provides structural stability and enhances the compound’s binding affinity to its targets.

類似化合物との比較

- trans-4’-Pentyl-(1,1’-bicyclohexyl)-4-carbonitrile

- trans-4’-Pentyl-(1,1’-bicyclohexyl)-4-trifluoromethyl

Comparison:

- Structural Differences: While these compounds share a similar bicyclohexyl core, they differ in the functional groups attached (e.g., carboxylic acid vs. carbonitrile vs. trifluoromethyl).

- Chemical Properties: The presence of different functional groups affects their reactivity and chemical behavior. For example, the carboxylic acid group in trans-4’-Pentyl-(1,1’-bicyclohexyl)-4-carboxylic acid makes it more acidic compared to its carbonitrile and trifluoromethyl counterparts.

- Applications: Each compound has unique applications based on its chemical properties. The carboxylic acid derivative is more suited for applications requiring acidic functionality, while the carbonitrile and trifluoromethyl derivatives may be preferred for their stability and electronic properties.

生物活性

trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is an organic compound characterized by a bicyclohexyl core, a pentyl group, and a carboxylic acid functional group. Its unique structure contributes to its potential biological activities and interactions with various biomolecules, making it a subject of interest in medicinal chemistry and biological research.

The synthesis of this compound typically involves the following steps:

- Formation of the Bicyclohexyl Core : Achieved through a Diels-Alder reaction between cyclohexene and a suitable dienophile.

- Introduction of the Pentyl Group : This can be accomplished via a Grignard reaction, where pentyl magnesium bromide reacts with the bicyclohexyl core.

- Carboxylic Acid Functionalization : The carboxylic acid group is introduced through oxidation or other functionalization techniques.

The compound's molecular formula is , and it has notable physicochemical properties that influence its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 288.45 g/mol |

| Log P (octanol-water partition coefficient) | 4.79 |

| Solubility | Moderate in organic solvents |

| Acidic pKa | Approximately 5-6 |

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and function. The bicyclohexyl core provides structural stability that enhances the compound’s binding affinity to its targets.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Anti-inflammatory Effects : Investigated for its potential to inhibit inflammatory pathways.

- Analgesic Properties : Explored for pain relief applications.

- CYP Enzyme Inhibition : Acts as an inhibitor for CYP2C9 and CYP2D6 enzymes, which are involved in drug metabolism .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Antioxidant Activity : A study compared various carboxylic acids and found that structural differences significantly influenced antioxidant capacity. While this compound was not the most potent antioxidant, it demonstrated moderate activity .

- Antimicrobial Properties : In vitro studies showed that this compound exhibited antimicrobial activity against certain bacterial strains, although the efficacy varied depending on the microbial strain tested .

- Cytotoxicity : The compound was assessed for cytotoxic effects on cancer cell lines. Results indicated a dose-dependent response, suggesting potential as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| trans-4-pentyl-trans-4’-trifluoromethyl-(1,1’-bicyclohexyl) | Trifluoromethyl derivative | Moderate anti-inflammatory |

| trans-4’'-Pentyl-4-propyl-bicyclohexyl | Propyl derivative | Lower antimicrobial activity |

The presence of the carboxylic acid group in this compound contributes to its unique reactivity profile compared to these derivatives.

特性

IUPAC Name |

4-(4-pentylcyclohexyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h14-17H,2-13H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPANQODGRNWRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00967609, DTXSID401186261 | |

| Record name | 4'-Pentyl[1,1'-bi(cyclohexane)]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trans,trans)-4′-Pentyl[1,1′-bicyclohexyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401186261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5309-12-6, 65355-33-1 | |

| Record name | 4'-Pentyl[1,1'-bi(cyclohexane)]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trans,trans)-4′-Pentyl[1,1′-bicyclohexyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401186261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。